7-Bromoimidazo[1,2-a]pyridine: A Comprehensive Technical Guide
7-Bromoimidazo[1,2-a]pyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry. This document provides an in-depth overview of the chemical properties, synthesis, and spectral analysis of 7-Bromoimidazo[1,2-a]pyridine. Furthermore, it explores the potential biological activities of the broader imidazo[1,2-a]pyridine class, with a focus on anti-inflammatory and anticancer properties, and discusses the potential involvement of the STAT3/NF-κB signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Chemical Properties
7-Bromoimidazo[1,2-a]pyridine is a solid at room temperature.[1] Its fundamental chemical identifiers and properties are summarized in the table below. While a specific melting point for the 7-bromo isomer is not definitively available in the reviewed literature, the melting point of the isomeric 6-Bromoimidazo[1,2-a]pyridine is reported to be in the range of 76-81 °C, which can serve as a useful estimation.[2] The solubility of pyridine, a related parent heterocycle, is moderate in water and high in many organic solvents, suggesting a similar trend for 7-Bromoimidazo[1,2-a]pyridine.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrN₂ | [3] |
| Molecular Weight | 197.03 g/mol | [3] |
| IUPAC Name | 7-bromoimidazo[1,2-a]pyridine | [3] |
| Canonical SMILES | C1=CN2C=CN=C2C=C1Br | [1] |
| InChI Key | OASOJRLJBDCVNU-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [1] |
| CAS Number | 808744-34-5 | [1] |
Synthesis and Spectroscopic Analysis
Synthesis Protocol
A plausible synthetic route is the reaction of 4-bromo-2-aminopyridine with chloroacetaldehyde. The general procedure for such a reaction is outlined below. It is important to note that optimization of reaction conditions such as solvent, temperature, and reaction time may be necessary to achieve a good yield of the desired product.
General Experimental Protocol for the Synthesis of Imidazo[1,2-a]pyridines:
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Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), is added the α-haloketone or α-haloaldehyde (1-1.2 equivalents).
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Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
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Purification: The crude product is then purified, typically by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.
A related synthesis for (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol has been reported, which starts from ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate, suggesting that the core 7-bromo-imidazo[1,2-a]pyridine structure can be synthesized and further functionalized.[4]
Spectroscopic Data
Detailed experimental spectra for 7-Bromoimidazo[1,2-a]pyridine are not widely published. However, based on the known spectral data of related imidazo[1,2-a]pyridine derivatives, the expected spectral characteristics can be inferred. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS upon request.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the imidazo[1,2-a]pyridine ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the bromine atom at the 7-position.
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¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the bicyclic ring. The carbon atom attached to the bromine (C7) will likely appear in a characteristic region of the spectrum.
Mass Spectrometry (MS):
The mass spectrum of 7-Bromoimidazo[1,2-a]pyridine is expected to show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[6]
Anti-inflammatory and Anticancer Potential
Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as therapeutic agents. For instance, various derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines.[7]
A significant area of investigation is the role of these compounds as inhibitors of key signaling pathways involved in inflammation and cancer progression. One such pathway is the STAT3/NF-κB signaling cascade.
The STAT3/NF-κB Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play crucial roles in regulating inflammatory responses, cell survival, proliferation, and angiogenesis. Constitutive activation of the STAT3 and NF-κB pathways is a hallmark of many types of cancer and chronic inflammatory diseases.
One study on a novel imidazo[1,2-a]pyridine derivative demonstrated its anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[8] This suggests that the imidazo[1,2-a]pyridine scaffold can serve as a template for the design of inhibitors targeting this critical oncogenic and pro-inflammatory axis. While this study did not specifically investigate the 7-bromo derivative, it provides a strong rationale for evaluating its potential to modulate this pathway.
Below is a conceptual diagram illustrating the potential inhibitory effect of a 7-Bromoimidazo[1,2-a]pyridine derivative on the STAT3/NF-κB signaling pathway.
Caption: Potential inhibition of the STAT3/NF-κB pathway by 7-Bromoimidazo[1,2-a]pyridine.
Experimental Workflow
The discovery and development of novel therapeutic agents based on the imidazo[1,2-a]pyridine scaffold typically follows a structured workflow, from initial synthesis to biological evaluation. A generalized experimental workflow is depicted in the diagram below.
References
- 1. 7-Bromoimidazo 1,2-a pyridine AldrichCPR 808744-34-5 [sigmaaldrich.com]
- 2. 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4 [sigmaaldrich.com]
- 3. 7-Bromoimidazo(1,2-a)pyridine | C7H5BrN2 | CID 15098903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. IMidazo[1,2-a]pyridine-2-Methanol, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 5. 808744-34-5|7-Bromoimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
